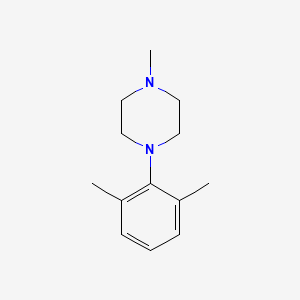
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one typically involves the reaction of appropriate purine derivatives with amino acids or their derivatives. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with an amino acid derivative under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent production standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a nucleobase found in DNA and RNA.
Adenine: 6-Amino-9H-purin-9-yl, another nucleobase found in DNA and RNA.
Hypoxanthine: 6-Oxo-1,6-dihydro-9H-purin-9-yl, an intermediate in the degradation of purines.
Uniqueness
2-Amino-1-(6-amino-9H-purin-9-yl)propan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual amino groups make it a versatile compound for synthetic and research applications.
Propiedades
Número CAS |
66996-64-3 |
|---|---|
Fórmula molecular |
C8H10N6O |
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
2-amino-1-(6-aminopurin-9-yl)propan-1-one |
InChI |
InChI=1S/C8H10N6O/c1-4(9)8(15)14-3-13-5-6(10)11-2-12-7(5)14/h2-4H,9H2,1H3,(H2,10,11,12) |
Clave InChI |
QPJBDHFIFTZTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1C=NC2=C(N=CN=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


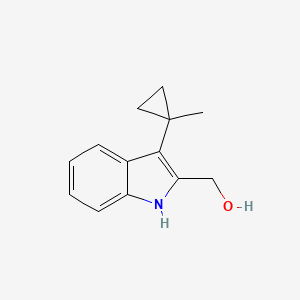
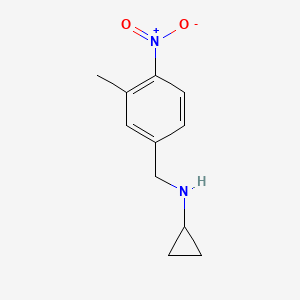


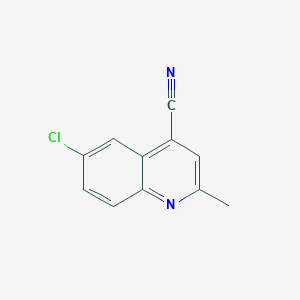

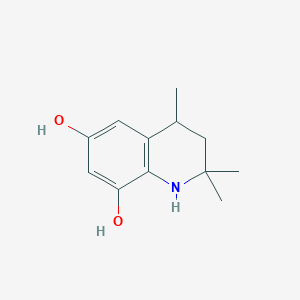

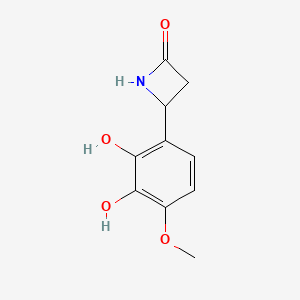


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
